Enhanced Hydrogen Bond Acceptor Count for Target Engagement
The target compound possesses 5 hydrogen bond acceptor atoms (two methoxy oxygens, two nitro oxygens, and one imidazole nitrogen) compared to only 3 acceptors in the simpler analog 2-(2-nitrophenyl)imidazole [1]. This additional hydrogen bonding capacity enables stronger and more geometrically distinct interactions with biological targets, as demonstrated in docking studies of methoxy-substituted nitroimidazoles where the methoxy groups form hydrogen bonds with active-site residues not accessible to the des-methoxy analog [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 (PubChem computed) |
| Comparator Or Baseline | 2-(2-Nitrophenyl)imidazole: 3; Metronidazole: 4 |
| Quantified Difference | +2 vs. 2-(2-nitrophenyl)imidazole (+67%); +1 vs. metronidazole (+25%) |
| Conditions | Computed property; no experimental assay context |
Why This Matters
Higher H-bond acceptor count expands the pharmacophore space, potentially capturing target-ligand interactions that simpler analogs miss — a critical consideration when procuring building blocks for focused library synthesis.
- [1] PubChem computed properties: CID 129597795 (target) and 2-(2-nitrophenyl)imidazole. View Source
- [2] Review: Nitroimidazole derivatives as anti-infective agents. Eur. J. Med. Chem. (2019). Discussion of SAR and role of methoxy substituents. View Source
